4-(Aminomethyl)-6-methylpyridin-2-amine
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Overview
Description
4-(Aminomethyl)pyridine is a laboratory chemical . It is also known as 4-Picolylamine . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Molecular Structure Analysis
The molecular structure of 4-(Aminomethyl)piperidine, a similar compound, is C6H14N2 . It has been found that these spacer cations have a profound impact on the structural dynamics .
Chemical Reactions Analysis
A compound named Isatin complexed with Cu supported on 4-(aminomethyl) benzoic acid-functionalized Fe3O4 nanoparticles (Cu-IS-AMBA-MNPs) has been used as a catalyst for the Ullmann coupling reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Aminomethyl)piperidine, a similar compound, include a density of 0.9±0.1 g/cm3, a boiling point of 200.0±8.0 °C at 760 mmHg, and a melting point of 25 °C (lit.) .
Scientific Research Applications
Corrosion Inhibition
4-(Aminomethyl)-6-methylpyridin-2-amine has been investigated for its role in corrosion inhibition. Mert, Yüce, Kardaş, and Yazıcı (2014) examined the effect of 2-amino-4-methylpyridine on the corrosion behavior of mild steel in an acidic environment, finding that its presence increased the polarization resistance of the steel, indicating a protective effect against corrosion (Mert et al., 2014).
Complex Formation and Structural Study
The compound has been used in the synthesis of new crown ethers, as investigated by Hayvalı et al. (2003). They synthesized benzo-15-crown-5 ethers with substitutions including 2-amino-4-methylpyridine, exploring their complex formation with sodium perchlorate (Hayvalı et al., 2003).
Chemical Synthesis and Transformations
Various research has been conducted on the synthesis and transformation of compounds involving 4-(Aminomethyl)-6-methylpyridin-2-amine. Notable studies include the work of Hertog et al. (2010) on ring transformations in heterocyclic compounds and the synthesis of trialkyltantalum complexes by Noor, Kretschmer, and Kempe (2006) using derivatives of aminopyridinato ligands (Hertog et al., 2010) (Noor et al., 2006).
Intercalation into α-Titanium Hydrogen Phosphate
The intercalation behavior of 4-(Aminomethyl)-6-methylpyridin-2-amine into α-titanium hydrogen phosphate was studied by Nunes and Airoldi (1999). They found that the compound, among others, can be intercalated into the matrix of α-titanium hydrogen phosphate, changing its structural and chemical properties (Nunes & Airoldi, 1999).
Formation of Aminals
The formation of aminals from reactions involving 4-(Aminomethyl)-6-methylpyridin-2-amine has been investigated. Rakhit, Georges, and Bagli (1979) explored the reaction of this compound with acid chlorides, leading to unexpected aminal formation through a Pummerer type rearrangement (Rakhit, Georges, & Bagli, 1979).
Safety And Hazards
properties
IUPAC Name |
4-(aminomethyl)-6-methylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-2-6(4-8)3-7(9)10-5/h2-3H,4,8H2,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCIRYQIOZVOOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-6-methylpyridin-2-amine | |
CAS RN |
1393569-68-0 |
Source
|
Record name | 4-(aminomethyl)-6-methylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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